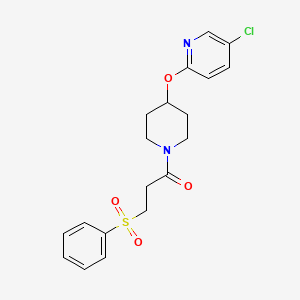![molecular formula C12H15ClF3NO B2776817 {1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride CAS No. 1955554-54-7](/img/structure/B2776817.png)
{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride” is a chemical compound with the empirical formula C11H12F3NO · HCl . It has a molecular weight of 267.68 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound is FC(F)(F)OC1=CC=C(C=C1)C2(CN)CC2.Cl . The InChI key is BDOZXLHIVFHDKW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 267.68 . The SMILES string of the compound is FC(F)(F)OC1=CC=C(C=C1)C2(CN)CC2.Cl . The InChI key is BDOZXLHIVFHDKW-UHFFFAOYSA-N .Wirkmechanismus
{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride acts as a transporter substrate, inhibiting the reuptake of serotonin and norepinephrine. It also binds to sigma receptors, which are involved in various physiological processes, including pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have antidepressant and anxiolytic effects in animal models. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. This compound has been shown to increase the release of dopamine and acetylcholine in certain brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of {1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride is its high affinity for serotonin and norepinephrine transporters, which makes it a useful tool for studying these systems. However, its binding to sigma receptors may complicate interpretation of results. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on {1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride. One area of interest is its potential as a radioligand for imaging studies. This compound may also have potential as a therapeutic agent for various conditions, including depression, anxiety, and pain. Further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Synthesemethoden
{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethoxy)benzaldehyde with cyclobutanone in the presence of a base, followed by reduction and reductive amination. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. It has been shown to have affinity for serotonin and norepinephrine transporters, as well as sigma receptors. This compound has also been investigated for its potential as a radioligand for imaging studies.
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11;/h1,3-4,7H,2,5-6,8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYIBOAAGYEBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)



![3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2776740.png)

![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)


![6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776752.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2776756.png)
